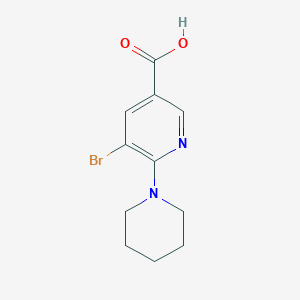

5-Bromo-6-piperidin-1-ylnicotinic acid

Description

Historical Background and Discovery

The development of this compound emerged from the broader historical context of nicotinic acid derivative research, which gained momentum in the mid-20th century as chemists sought to explore the biological and pharmacological potential of pyridine-based compounds. The systematic investigation of halogenated pyridine derivatives began with early studies on nicotinic acid, where researchers recognized that strategic substitution patterns could dramatically alter biological activity and chemical reactivity. The introduction of bromine substituents at specific positions on the pyridine ring was found to be particularly valuable for enabling further chemical transformations through cross-coupling reactions and nucleophilic substitution processes.

The specific development of 6-substituted nicotinic acid derivatives gained significant attention following discoveries that position-6 modifications could profoundly influence the biological properties of these compounds. Research from pharmaceutical laboratories demonstrated that incorporating piperidine moieties at the 6-position of brominated nicotinic acids could yield compounds with enhanced solubility and improved pharmacokinetic profiles. The synthesis of this compound represents a convergence of these synthetic strategies, combining the synthetic versatility provided by bromine substitution with the structural diversity introduced by piperidine incorporation.

Early synthetic approaches to this compound class utilized traditional halogenation techniques applied to nicotinic acid precursors, followed by nucleophilic substitution reactions to introduce the piperidine functionality. The development of more sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions and advanced halogenation procedures, has subsequently enabled more efficient and selective preparation of these complex molecules. The compound's current status as a valuable synthetic intermediate reflects decades of methodological advancement in heterocyclic chemistry.

Classification within Halogenated Pyridine Derivatives

This compound occupies a distinct position within the broader classification of halogenated pyridine derivatives, representing a multi-substituted system that combines halogen functionality with both carboxylic acid and cyclic amine substituents. This compound belongs to the family of 5-bromonicotinic acid derivatives, which are characterized by bromine substitution at the 5-position of the pyridine-3-carboxylic acid framework. The presence of the piperidine substituent at the 6-position further classifies this compound as a 6-aminopyridine derivative, albeit with the nitrogen incorporated into a saturated six-membered ring system.

Within the systematic classification of pyridine carboxylic acids, this compound represents a member of the nicotinic acid derivatives, specifically those modified at both the 5 and 6 positions. The bromine substituent provides electrophilic character to the aromatic system, while the piperidine moiety introduces nucleophilic and basic properties, creating a molecule with ambiphilic reactivity patterns. This dual nature places the compound in a unique category among heterocyclic building blocks, where it can participate in both electrophilic and nucleophilic substitution reactions depending on the reaction conditions and choice of reagents.

The structural classification of this compound also extends to its relationship with other bioactive heterocycles. The compound shares structural features with various pharmaceutical agents that contain both halogenated pyridine cores and piperidine substituents, positioning it within the broader class of drug-like heterocyclic compounds. The specific substitution pattern distinguishes it from related compounds such as 5-Bromo-2-piperidin-1-ylnicotinic acid, where the piperidine is positioned at the 2-position rather than the 6-position, resulting in significantly different electronic and steric properties.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its role as both a synthetic intermediate and a pharmacologically relevant scaffold. The compound exemplifies the principles of structure-activity relationships in heterocyclic systems, where strategic substitution patterns can be employed to modulate both chemical reactivity and biological activity. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Heck reactions. This synthetic versatility has made the compound valuable for the construction of more complex heterocyclic architectures.

From a mechanistic perspective, the compound demonstrates important principles of electronic effects in aromatic heterocycles. The electron-withdrawing nature of the bromine substituent influences the electron density distribution throughout the pyridine ring, affecting both the acidity of the carboxylic acid group and the nucleophilicity of the piperidine nitrogen. These electronic effects are crucial for understanding the compound's reactivity patterns and for predicting its behavior in various chemical transformations. The interplay between the electron-withdrawing carboxylic acid and bromine substituents with the electron-donating piperidine group creates a complex electronic environment that influences molecular recognition and binding interactions.

The compound also holds significance as a representative example of multi-functional heterocycles that combine multiple pharmacophores within a single molecular framework. The nicotinic acid core provides a known bioactive scaffold, while the piperidine substituent introduces additional opportunities for molecular recognition and protein binding. This combination of structural features has made the compound particularly valuable for medicinal chemistry applications, where it can serve as a starting point for the development of novel therapeutic agents targeting diverse biological pathways.

Current Research Landscape

The current research landscape surrounding this compound reflects the compound's importance as both a synthetic intermediate and a potential therapeutic agent. Contemporary studies have focused on developing more efficient synthetic methodologies for preparing this compound and related derivatives, with particular emphasis on sustainable and environmentally friendly approaches. Recent advances in catalytic methodologies have enabled more selective bromination and amination reactions, reducing the need for harsh reaction conditions and improving overall synthetic efficiency.

Pharmaceutical research has increasingly recognized the potential of this compound class for drug discovery applications. The unique combination of structural features present in this compound has made it attractive for structure-based drug design efforts targeting various protein families. Current research initiatives have explored the compound's potential as a scaffold for developing inhibitors of various enzymes, including those involved in metabolic pathways and signal transduction processes. The ability to modify both the bromine position through cross-coupling reactions and the piperidine substituent through N-alkylation provides multiple vectors for structure-activity relationship studies.

Advances in computational chemistry have also contributed to the current research landscape by enabling more sophisticated analysis of the compound's electronic properties and conformational preferences. Molecular modeling studies have provided insights into the preferred binding conformations of this compound class and have guided the design of more potent and selective derivatives. These computational approaches have been particularly valuable for understanding the relationship between structural modifications and biological activity, enabling more rational approaches to lead optimization.

The integration of this compound into larger synthetic programs has also been a focus of current research, with studies exploring its use as a building block for the construction of more complex heterocyclic systems. Recent publications have demonstrated the utility of this compound in multi-step synthetic sequences leading to diverse pharmaceutical targets, highlighting its continued relevance in contemporary organic synthesis and medicinal chemistry research.

Properties

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTXKQIQDFRMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Nicotinic Acid Derivatives

The bromination step is crucial for introducing the bromine atom at the 5-position. Common reagents include molecular bromine in the presence of catalysts such as iron powder. The reaction is typically conducted at room temperature for extended periods (e.g., 48 hours) followed by heating (e.g., 55°C for 2 hours) to ensure complete bromination.

Example Reaction:

$$

\text{Nicotinic acid derivative} + \text{Br}_2 \xrightarrow{\text{Fe, rt, 48h; 55°C, 2h}} \text{5-Bromo-nicotinic acid derivative}

$$

Introduction of the Piperidinyl Group

The piperidinyl group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. The reaction typically involves treating the brominated nicotinic acid with piperidine under basic or catalytic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

General Reaction:

$$

\text{5-Bromo-nicotinic acid derivative} + \text{Piperidine} \xrightarrow{\text{Base or Pd-catalyst, solvent}} \text{this compound}

$$

Detailed Synthetic Procedures

Stepwise Synthesis

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Bromination: Br₂, Fe, DMF/THF | Room temp 48h, then 55°C 2h; yields 5-bromo-nicotinic acid |

| 2 | Amination: Piperidine, base | DMF or THF, reflux or elevated temp; yields target compound |

- Solvent choice (DMF or THF) impacts solubility and reaction efficiency.

- Reaction temperature and time are optimized for yield and purity.

- Purification is typically achieved via recrystallization or preparative HPLC.

Alternative Methods

Some literature suggests the use of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for introducing the piperidinyl group, especially when working with less reactive substrates. This approach may involve:

- Palladium catalyst (e.g., Pd₂(dba)₃)

- Ligand (e.g., BINAP)

- Base (e.g., NaOtBu)

- Piperidine as nucleophile

- Elevated temperature (80–120°C)

Data Table: Comparative Synthesis Conditions

| Method | Bromination Reagents | Amination Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Classical SNAr | Br₂, Fe | Piperidine, base | DMF/THF | 55 | 50 | 40–60 | Simple, moderate yield |

| Buchwald-Hartwig Amination | Br₂, Fe | Pd-cat, piperidine | Toluene | 100 | 24 | 55–75 | Higher yield, more complex |

| Direct Substitution | NBS (bromination) | Piperidine, K₂CO₃ | Acetonitrile | 80 | 12 | 30–50 | Alternative, lower yield |

Research Findings and Optimization

- Yield Optimization: Using polar aprotic solvents and controlling the temperature improves yields and purity.

- Purification: High-performance liquid chromatography (HPLC) is preferred for isolating the product in high purity, especially for research applications.

- Scalability: The classical SNAr method is more scalable for industrial synthesis, while palladium-catalyzed methods are suited for complex derivatives or small-scale, high-value applications.

Summary Table: Key Preparation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Molecular Weight | 285.15 g/mol |

| Purity (research grade) | ≥97% |

| Solvent | DMF, THF, Acetonitrile |

| Reaction Temperature | 55–120°C |

| Reaction Time | 12–50 hours |

| Yield | 30–75% |

| Purification | Recrystallization, HPLC |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-piperidin-1-ylnicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to diverse derivatives with potential applications in material science and organic synthesis.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that 5-Bromo-6-piperidin-1-ylnicotinic acid exhibits antimicrobial and anticancer activities. Studies suggest it may inhibit specific enzymes involved in cell proliferation, making it a candidate for further exploration in cancer therapy.

Medicine

- Therapeutic Potential : Ongoing research is investigating its efficacy as a therapeutic agent for various diseases. Its ability to interact with biological targets such as enzymes and receptors could modulate biochemical pathways relevant to disease processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, this compound demonstrated effectiveness against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Bromo-6-piperidin-1-ylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects on Polarity: The hydroxyl group in 5-bromo-6-hydroxynicotinic acid increases solubility in aqueous media but limits blood-brain barrier penetration. Chlorine in 5-bromo-6-chloronicotinic acid enhances metabolic stability compared to hydroxyl analogs, making it suitable for agrochemical applications .

Biological Activity :

- Methyl esters (e.g., Methyl 2-bromo-5-methylnicotinate) act as prodrugs, with ester hydrolysis releasing the active carboxylic acid in vivo. This strategy is common in drug design to improve oral absorption .

- Piperidin-containing analogs are often prioritized in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier .

Synthetic Utility :

- 5-Bromo-6-methylpyridin-2-amine serves as a versatile intermediate in cross-coupling reactions, facilitating the synthesis of complex heterocycles .

Biological Activity

5-Bromo-6-piperidin-1-ylnicotinic acid is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can influence various biochemical pathways, including those associated with cell proliferation and apoptosis. The compound may inhibit certain enzymes that are critical for cancer cell growth, thereby exhibiting potential anticancer properties.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.

- Antimicrobial Properties : There is emerging evidence that it possesses antimicrobial effects, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies indicate favorable interactions, supporting its role as a potential inhibitor .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Potential Activities |

|---|---|---|

| 6-Piperidin-1-ylnicotinic acid | Lacks bromine at the 5-position | Limited biological activity |

| 5-Bromo-nicotinic acid | Lacks piperidine ring at the 6-position | Antimicrobial but less potent |

| Nicotinic acid | Parent compound without substitutions | General nicotinic effects |

This table highlights how the bromine atom and piperidine ring confer distinct properties that enhance the biological activity of this compound compared to its analogs.

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

Q & A

Basic: What are the established synthetic routes for 5-Bromo-6-piperidin-1-ylnicotinic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution at the brominated pyridine position, followed by piperidine coupling. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous conditions to achieve regioselectivity at the 5-position.

- Piperidine coupling : Employ Buchwald-Hartwig amination or SNAr reactions under inert atmosphere .

- Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity via H/C NMR (e.g., piperidine proton signals at δ 1.5–3.0 ppm). LC-MS ensures molecular ion consistency .

Basic: What spectroscopic and chromatographic methods are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR : F NMR (if fluorinated analogs are synthesized) and H NMR to track bromine substitution and piperidine integration.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to monitor reaction progress and purity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] for CHBrNO: 299.0) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

- Systematic Review : Use the PICO(T) framework to structure hypotheses (e.g., "In in vitro kinase assays (P), does this compound (I) compared to staurosporine (C) inhibit phosphorylation (O) within 24h (T)?"). This clarifies variables like assay type (e.g., fluorescence vs. radiometric) and cell lines .

- Meta-Analysis : Aggregate data from multiple studies using standardized effect sizes. Address heterogeneity via subgroup analysis (e.g., pH, solvent DMSO%) .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for nicotinic acid derivatives?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with modifications at the bromine (e.g., Cl, I) or piperidine (e.g., morpholine, azetidine) positions. Use molecular docking to prioritize targets (e.g., ATP-binding pockets).

- Data Triangulation : Combine computational (DFT calculations for electron-withdrawing effects), in vitro (kinase inhibition), and in silico (ADMET predictions) data to validate SAR trends .

Advanced: How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. solubility)?

Methodological Answer:

- Controlled Replication : Standardize protocols for solubility (shake-flask vs. HPLC methods) and bioavailability (rodent vs. primate models).

- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., particle size in suspension formulations) .

- Conflict Resolution Frameworks : Use dialectical analysis (as in Leont’ev’s activity theory) to weigh competing hypotheses (e.g., metabolic instability vs. poor membrane permeability) .

Basic: What safety protocols are essential for handling brominated pyridine derivatives?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis to avoid bromine exposure.

- Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal.

- Toxicity Screening : Conduct Ames tests for mutagenicity early in development .

Advanced: How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities against off-target kinases (e.g., EGFR vs. VEGFR2).

- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS) to identify critical hydrogen bonds.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine substituents to prioritize synthetic targets .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed Experimental Logs : Record reaction parameters (temp, solvent purity, catalyst loading) and anomalies (e.g., color changes).

- Supporting Information : Include NMR spectra, HPLC chromatograms, and crystal structures (if available) in supplementary files. Follow Beilstein Journal guidelines for data transparency .

Advanced: How can researchers reconcile contradictory cytotoxicity data across cell lines?

Methodological Answer:

- Transcriptomic Profiling : Use RNA-seq to identify cell-line-specific expression of detoxifying enzymes (e.g., CYP450 isoforms).

- Dose-Response Modeling : Fit data to Hill equations to compare EC slopes for apoptosis vs. necrosis pathways.

- Cross-Study Validation : Replicate experiments in at least two independent labs with blinded analysis .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR Knockout Models : Delete putative targets (e.g., kinase X) to confirm on-target effects.

- Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts via mass spectrometry.

- SPR Biosensing : Measure binding kinetics (k/k) in real-time to rule out non-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.